molecular formula C12H10N2O4 B561433 Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate CAS No. 102993-40-8

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate

Cat. No.: B561433
CAS No.: 102993-40-8
M. Wt: 246.222
InChI Key: RICXKBLSZGYNQO-UHFFFAOYSA-N
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Description

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,1,3-benzoxadiazole with a suitable ester, followed by oxidation and esterification reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoxadiazole: A compound with similar structural features but different functional groups.

    4-Benzoxadiazolecarboxylic acid: Another benzoxadiazole derivative with distinct chemical properties.

Properties

IUPAC Name

methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-3-9(15)10(12(16)17-2)7-5-4-6-8-11(7)14-18-13-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXKBLSZGYNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC2=NON=C21)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721142
Record name Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102993-40-8
Record name Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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